D-ribofuranose

Übersicht

Beschreibung

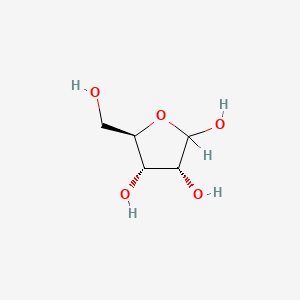

D-ribofuranose: is a naturally occurring pentose sugar that plays a crucial role in the biochemistry of living organisms. It is a five-carbon sugar with the molecular formula C₅H₁₀O₅ and is a key component of ribonucleic acid (RNA). In its furanose form, D-ribose adopts a five-membered ring structure, which is essential for the formation of nucleotides and nucleosides. These nucleotides are the building blocks of RNA, which is vital for genetic information storage, transmission, and expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-ribofuranose can be synthesized through various chemical methods. One common approach involves the use of unprotected ribose and nucleobases, which avoids the need to prepare intermediates and simplifies the process . Another method involves the synthesis of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose using inosine as an initial raw material .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using specific strains of bacteria or yeast. This biotechnological approach is preferred due to its efficiency and cost-effectiveness. The fermentation process is followed by purification steps to isolate this compound in its pure form.

Analyse Chemischer Reaktionen

Ring Isomerization and Stability

The interconversion between β-D-ribofuranose (five-membered ring) and β-D-ribopyranose (six-membered ring) is catalyzed by D-ribose pyranase (EC 3.2.2.21). This enzyme facilitates the equilibrium:

Under standard conditions, ribose predominantly exists as pyranose (~80%), but temperature gradients or enzymatic activity can shift the equilibrium toward furanose forms . Non-equilibrium conditions (e.g., sustained thermal gradients) stabilize furanose populations, enabling their preferential incorporation into biomolecules like RNA .

Synthetic Modifications and Derivatives

D-ribofuranose serves as a scaffold for nucleoside analogs and therapeutic agents:

Glycosidic Bond Formation in Nucleotides

Prebiotic studies highlight challenges in forming N-glycosidic bonds between ribofuranose and nitrogenous bases. While direct condensation is inefficient, pathways involving simultaneous synthesis of sugar and base on activated precursors (e.g., phosphorylated intermediates) are proposed . The ribofuranose ring’s flexibility and compact structure favor its incorporation into nucleotides over pyranose forms .

Enzymatic Cleavage in Drug Delivery

This compound-based codrugs leverage phosphodiester bonds for controlled drug release:

-

Example: Codrug 1 (β-D-ribofuranose core with paclitaxel and lenalidomide) undergoes sequential cleavage by phosphodiesterase:

Reactivity in Radical Reactions

In AdoCbl-dependent enzymes (e.g., diol dehydratase), ribofuranose stabilizes radical intermediates during C-Co bond homolysis. Spectroscopic studies confirm cob(II)alamin formation during catalysis with 2'-dAdoCbl and 3'-dAdoCbl analogs .

Thermochemical Data

While equilibrium studies focus on ring dynamics, thermochemical measurements (e.g., Na⁺-ribose clustering) provide insights into ribofuranose’s coordination chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis of Nucleoside Analogues

D-ribofuranose serves as a fundamental building block for synthesizing nucleoside and nucleotide derivatives. These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. For instance, α-D-ribofuranose is integral in developing antiviral agents that target specific viral replication mechanisms .

Case Study: Antiviral Activity

- Research Findings : Derivatives of this compound have shown promising antiviral activity against various viruses. A study synthesized several α-D-ribofuranose analogues and evaluated their efficacy against RNA viruses, demonstrating significant inhibition of viral replication .

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory effects of this compound derivatives. These compounds have been synthesized and tested for their ability to alleviate pain and reduce inflammation.

Research Highlights :

- Synthesis : Compounds derived from this compound were synthesized using various chemical modifications, such as benzylation and acetylation .

- Biological Activity : In vivo assays revealed that certain derivatives exhibited up to 95% inhibition of paw edema in anti-inflammatory tests, indicating their potential as new analgesic agents .

Cardiovascular Applications

This compound has been investigated for its role in cardiovascular health, particularly in conditions like congestive heart failure (CHF). It is known to enhance ATP production, which is crucial for cardiac function.

Clinical Insights :

- Supplementary Therapy : Clinical trials have demonstrated that D-ribose supplementation improves diastolic function in CHF patients by enhancing myocardial energy metabolism .

- Fibromyalgia Treatment : this compound has also shown benefits in treating fibromyalgia syndrome, improving patient outcomes significantly when included in treatment regimens .

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has been explored extensively. Some synthesized analogues have demonstrated enhanced antimicrobial activity compared to their parent compounds.

Findings :

- Certain α-D-ribofuranose derivatives exhibited significant antibacterial effects against various pathogens, suggesting their utility in developing new antimicrobial agents .

RNA Interference and Genetic Research

This compound is increasingly being utilized in RNA interference (RNAi) technologies. Modifications of small interfering RNAs (siRNAs) incorporating this compound moieties have shown improved stability and efficacy.

Research Applications :

- Chemically modified siRNAs containing this compound at their 3'-end exhibited enhanced nuclease resistance, making them promising candidates for therapeutic applications in gene silencing .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Nucleoside Synthesis | Building block for nucleosides with antiviral properties | Effective against RNA viruses; significant inhibition observed |

| Analgesic/Anti-inflammatory | Derivatives show pain relief and inflammation reduction | Up to 95% edema inhibition in tests; promising lead compounds identified |

| Cardiovascular Health | Enhances ATP production; aids heart function | Improves diastolic function in CHF; beneficial for fibromyalgia patients |

| Antimicrobial Activity | Effective against various bacterial pathogens | Enhanced activity compared to non-derivative compounds |

| RNA Interference | Used in siRNA modifications for gene silencing | Improved stability and efficacy; potential therapeutic applications |

Wirkmechanismus

D-ribofuranose exerts its effects primarily through its incorporation into nucleotides and nucleosides. These molecules are involved in numerous biochemical pathways, including the synthesis of RNA and DNA. The molecular targets of this compound include enzymes involved in nucleotide synthesis and metabolism, such as ribokinase, which phosphorylates D-ribose to form D-ribose-5-phosphate . This compound is then utilized in the pentose phosphate pathway, which is crucial for cellular metabolism and energy production.

Vergleich Mit ähnlichen Verbindungen

Deoxyribose: A structural analog of D-ribofuranose, deoxyribose is a component of DNA and lacks one oxygen atom compared to ribose.

Xylose: A pentose sugar similar to ribose, xylose is found in the hemicellulose of plant cell walls.

Uniqueness: this compound is unique due to its role in the formation of RNA, which is essential for genetic information processing in all living organisms. Its ability to form stable furanose rings and participate in various biochemical reactions makes it a critical component of cellular metabolism and genetic regulation.

Biologische Aktivität

D-Ribofuranose, a five-carbon sugar and an important component of nucleotides, exhibits a range of biological activities that have garnered significant interest in both pharmacological and biochemical research. This article explores the multifaceted biological properties of this compound, including its therapeutic potential, mechanisms of action, and safety profiles based on recent studies.

Overview of this compound

This compound is a sugar derived from ribose and plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. Its structural configuration allows it to participate in various biochemical pathways, making it a key player in cellular energy processes and signaling.

1. Cardiovascular Health

This compound has been investigated for its potential benefits in treating conditions like congestive heart failure. Clinical studies indicate that it can enhance diastolic function by improving ATP levels in cardiac tissues, thereby aiding recovery during ischemic events . For instance, one study demonstrated that D-ribose supplementation improved exercise tolerance and quality of life in patients with heart failure .

2. Pain Management

Recent research has highlighted the analgesic properties of this compound derivatives. Synthesized analogues showed promising results in reducing pain through anti-inflammatory mechanisms. In particular, certain derivatives exhibited significant analgesic effects comparable to conventional pain medications .

3. Antiviral Properties

This compound and its analogues have demonstrated antiviral activity against various viruses. Their ability to inhibit viral replication makes them potential candidates for developing antiviral therapies .

This compound exerts its biological effects through several mechanisms:

- Energy Metabolism : By facilitating ATP synthesis, this compound supports cellular energy demands, particularly under stress conditions such as ischemia.

- Anti-inflammatory Pathways : Certain derivatives have been shown to modulate inflammatory responses by reducing the levels of pro-inflammatory cytokines .

- Nucleotide Synthesis : As a precursor for nucleotides, this compound is essential for DNA and RNA synthesis, influencing cellular proliferation and repair mechanisms.

Safety and Toxicity Studies

Safety assessments have been conducted to evaluate the potential toxic effects of this compound when administered intravenously. In studies involving Fischer rats and rabbits, no significant toxic effects were observed at doses up to 420 mg/kg over extended periods . The findings suggest that this compound is well-tolerated, although further investigations are warranted to fully understand its safety profile in humans.

Data Summary

Case Studies

- Congestive Heart Failure : A double-blind study reported that patients receiving D-ribose experienced significant improvements in exercise capacity and overall heart function compared to controls .

- Fibromyalgia : In another clinical trial, patients noted reduced pain levels and improved physical function after D-ribose supplementation over several weeks .

Eigenschaften

IUPAC Name |

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-SOOFDHNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317333 | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

613-83-2 | |

| Record name | D-Ribofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 °C | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-ribofuranose?

A1: this compound has the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: Various spectroscopic techniques are employed to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides valuable insights into the structure and conformation of ribofuranose, particularly the arrangement of atoms and the orientation of the hydroxyl groups. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in ribofuranose, such as the hydroxyl and ether groups. [, , ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of ribofuranose and its derivatives. [, ]

Q3: What is the significance of the circular hydrogen bond networks on the surface of beta-ribofuranose in aqueous solution?

A3: Ab initio molecular dynamics simulations have revealed that the circular hydrogen bond networks, involving two ribofuranose oxygens and three water molecules, are influenced by the orientation of the hydroxymethyl group. These networks, found near the ring oxygen, exhibit both homodromic and antidromic arrangements, highlighting the role of electronic properties and polarization effects in their formation. []

Q4: How does this compound perform under various conditions?

A4: this compound exhibits stability under a range of conditions, but its reactivity can be influenced by factors like pH, temperature, and the presence of specific reagents.

Q5: Are there any specific material compatibility considerations for this compound?

A5: The compatibility of this compound with other materials depends on the specific application and reaction conditions. Researchers should consider potential side reactions or degradation products.

Q6: What are some key intermediates and synthetic routes for preparing this compound derivatives?

A6: Several synthetic routes have been developed for this compound derivatives:

- Starting from D-ribose: This approach often involves protection and deprotection steps to selectively modify the hydroxyl groups. Common protecting groups include acetyl, benzoyl, and isopropylidene groups. [, , , , ]

- Utilizing D-ribonolactone derivatives: Lactone derivatives, like D-ribonic-γ-lactone, provide another starting point for synthesizing modified ribofuranose derivatives. These reactions may involve Grignard reagents or other organometallic compounds. [, ]

- Employing enzymatic methods: Enzymatic hydrolysis offers a regioselective approach for deacetylating ribofuranose derivatives, allowing access to specific isomers and facilitating further modifications. []

Q7: What are some examples of modified ribofuranose derivatives and their applications?

A7: Modified ribofuranose derivatives have diverse applications:

- Fluorinated derivatives: Fluorinated ribofuranose analogues, like 1′-deoxy-1′-(2,4,6-trifluorophenyl)-ß-D-ribofuranose and 1′-deoxy-1′-(2,4,5-trifluorophenyl)-ß-D-ribofuranose, have been synthesized and incorporated into RNA oligonucleotides for structural investigations. These modifications allow for studying base stacking, base pairing, and hydrogen bonding in RNA. [, ]

- C-aryl glycosides: The synthesis of C-aryl glycosides, like 1-deoxy-1-phenyl-β-D-ribofuranose, has allowed for incorporating hydrophobic base analogs into RNA. These modifications help study the effects of hydrophobicity on RNA structure and function, particularly in the context of hammerhead ribozymes. []

- Branched ribofuranose derivatives: Nucleosides containing branched ribose structures, like 2′-C-difluoromethylribonucleosides, show promise as therapeutic agents. These compounds can be incorporated into oligonucleotides using enzymatic methods, potentially leading to modified RNA with altered stability and biological activity. []

Q8: How do structural modifications of this compound influence its biological activity?

A8: Modifications to the ribofuranose structure can significantly impact the biological activity of its derivatives:

- Base modifications: Replacing the natural nucleobases in ribonucleosides with modified analogs can significantly alter binding affinity to target proteins and influence biological activity. For example, replacing adenine in adenophostin A with imidazole or purine affects its activity as an agonist for 1D-myo-inositol 1,4,5-trisphosphate receptors. []

- Sugar modifications: Changes to the sugar moiety, like fluorination or the introduction of bulky substituents, can affect the conformation, stability, and interactions of ribofuranose derivatives with enzymes or receptors. [, , ]

Q9: Have any specific biological activities been reported for this compound derivatives?

A9: Research has identified several biological activities associated with this compound derivatives:

- Antiviral activity: Some modified ribofuranose derivatives, particularly those containing sulfated acetamido groups, have shown promising antiviral activity against HIV. [] Additionally, quinolone ribonucleosides with modifications at the C-3 position have been synthesized and are under investigation for their potential antiviral activity against HSV-1 and HIV-1. []

- Anticancer activity: The synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a crucial intermediate for the anticancer drug Capecitabine, highlights the potential of modified ribofuranose derivatives in developing chemotherapeutic agents. [, ]

- Anti-inflammatory and analgesic activities: Derivatives of 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose have demonstrated promising analgesic and anti-inflammatory effects in animal models. These findings suggest potential applications for modified ribofuranose derivatives in treating pain and inflammation. []

Q10: What is the significance of this compound in the context of the T1 side chain of Salmonella lipopolysaccharide?

A10: Isotope labeling studies have provided insights into the biosynthesis of this compound residues in the T1 side chains of Salmonella lipopolysaccharide. These studies suggest that the this compound residues are likely synthesized through conventional metabolic pathways involving the hexose monophosphate shunt and transketolase-transaldolase reactions, rather than through a direct conversion from aldohexoses. []

Q11: How is computational chemistry being used to study this compound and its derivatives?

A11: Computational chemistry plays a vital role in understanding the properties and behavior of this compound:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.